molecular formula C8H8N4 B1623126 1H-Benzimidazole-2-carboximidamide CAS No. 69006-93-5

1H-Benzimidazole-2-carboximidamide

Cat. No.: B1623126
CAS No.: 69006-93-5
M. Wt: 160.18 g/mol
InChI Key: DKMZVRTWQBZKME-UHFFFAOYSA-N
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Description

1H-Benzimidazole-2-carboximidamide is a heterocyclic compound that features a benzimidazole core with a carboximidamide group at the 2-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-2-carboximidamide can be synthesized through a multi-step process. One common method involves the reaction of 1,2-diaminobenzene with glycolic acid in a hydrochloric acid solution, followed by oxidation and subsequent reaction with thionyl chloride and ammonia . The detailed steps are as follows:

    Step 1: 1,2-diaminobenzene (50.0 mmol) and glycolic acid (50.0 mmol) are mixed in a hydrochloric aqueous solution (6.0 mol/L) and stirred at 90°C for 7 hours.

    Step 2: The resulting product is oxidized using potassium permanganate in the presence of sodium carbonate.

    Step 3: The oxidized product is then reacted with thionyl chloride, followed by treatment with ammonia to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

1H-Benzimidazole-2-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products:

    Oxidation: Benzimidazole-2-carboxylic acid.

    Reduction: Benzimidazole-2-carboxamide.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

1H-Benzimidazole-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its antimicrobial and anticancer effects. The benzimidazole core allows it to interact with nucleic acids and proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

1H-Benzimidazole-2-carboximidamide can be compared with other benzimidazole derivatives, such as:

  • 1H-Benzimidazole-2-carboxylic acid
  • 1H-Benzimidazole-2-carboxamide
  • 2-Phenylbenzimidazole

Uniqueness: this compound is unique due to its carboximidamide group, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for chemists, biologists, and medical researchers.

Properties

IUPAC Name

1H-benzimidazole-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7(10)8-11-5-3-1-2-4-6(5)12-8/h1-4H,(H3,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMZVRTWQBZKME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40421992
Record name 1H-BENZIMIDAZOLE-2-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69006-93-5
Record name 1H-BENZIMIDAZOLE-2-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40421992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Guanylbenzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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